2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Transformations
The synthesis of related compounds such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This method is significant for the synthesis of indole derivatives, including those similar to 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide, showcasing the compound's relevance in synthetic chemistry (Cucek & Verček, 2008).
Antimicrobial and Antifungal Activities
Compounds with similar structures, such as N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, have been synthesized and shown to exhibit good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. This suggests potential antimicrobial and antifungal applications for this compound (Mickevičienė et al., 2015).
Anti-tuberculosis and Anticancer Activities
Studies on 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, which are structurally related to this compound, have shown excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. This highlights the potential of such compounds in the development of new therapeutic agents (Mahanthesha, Suresh, & Naik, 2022).
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their derivatives, which share a similar chemical framework with this compound, have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. Several compounds within this study demonstrated significant antiviral activities, suggesting a potential avenue for the development of antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure of the derivative.
Mode of Action
The mode of action of indole derivatives can also vary greatly. Some common mechanisms include inhibiting enzyme activity, blocking receptor signaling, or interfering with cellular processes .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have antiviral activity and can interfere with viral replication . Others have anti-inflammatory or anticancer activity and can affect pathways related to inflammation or cell growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary based on their chemical structure. Some may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, inhibition of enzyme activity, or induction of cell death . The exact effects depend on the specific derivative and its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-18-11-10-15(24)13-16(18)26-23(29)19-17-9-5-6-12-27(17)21(20(19)25)22(28)14-7-3-2-4-8-14/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHQMZUSYBDTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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